N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound that features a thiophene ring, a pyridine ring, and an isonicotinamide moiety
Mechanism of Action
Target of Action
Compounds with pyridine and thiophene moieties are often involved in various biological activities. They can bind to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For example, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Conversion to Isonicotinamide Derivative: The intermediate is then reacted with isonicotinic acid hydrazide under specific conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the parent compound.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene sulfoxides share structural similarities.
Pyridine Derivatives: Compounds such as 3-acetylpyridine and isonicotinic acid hydrazide are structurally related.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combined thiophene and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMCSJTIFLDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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